molecular formula C22H17N3 B575515 4-[(4-Phenylphenyl)diazenyl]naphthalen-1-amine CAS No. 169798-41-8

4-[(4-Phenylphenyl)diazenyl]naphthalen-1-amine

Cat. No.: B575515
CAS No.: 169798-41-8
M. Wt: 323.399
InChI Key: ULBZEESULXXZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Phenylphenyl)diazenyl]naphthalen-1-amine is an organic compound with the molecular formula C22H17N3. It is a derivative of naphthalene and biphenyl, characterized by the presence of an azo group (-N=N-) linking the naphthyl and diphenyl moieties. This compound is known for its vibrant color and is often used in dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Phenylphenyl)diazenyl]naphthalen-1-amine typically involves the diazotization of 1-amino-4-naphthylamine followed by coupling with biphenyl. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of large quantities of reagents and solvents, with careful monitoring of reaction parameters to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Phenylphenyl)diazenyl]naphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Phenylphenyl)diazenyl]naphthalen-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Phenylphenyl)diazenyl]naphthalen-1-amine involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Biphenyl-4-ylazo)naphthalen-1-amine
  • 4-(2-{[1,1’-Biphenyl]-4-yl}diazen-1-yl)naphthalen-1-amine
  • 4-(2-{[1,1’-Biphenyl]-4-yl}diazen-1-yl)naphthalen-1-amine

Uniqueness

4-[(4-Phenylphenyl)diazenyl]naphthalen-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its vibrant color make it particularly valuable in dye and pigment industries .

Properties

CAS No.

169798-41-8

Molecular Formula

C22H17N3

Molecular Weight

323.399

IUPAC Name

4-[(4-phenylphenyl)diazenyl]naphthalen-1-amine

InChI

InChI=1S/C22H17N3/c23-21-14-15-22(20-9-5-4-8-19(20)21)25-24-18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15H,23H2

InChI Key

ULBZEESULXXZPY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.